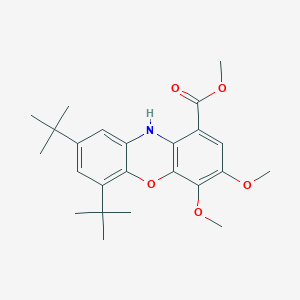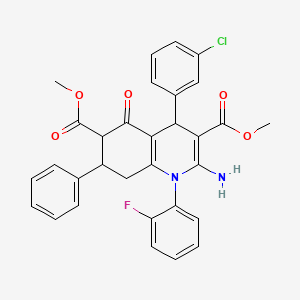![molecular formula C13H17NO4S B4302885 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,6-dimethylmorpholine](/img/structure/B4302885.png)
4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,6-dimethylmorpholine
説明
4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,6-dimethylmorpholine, also known as DTDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DTDM is a heterocyclic compound that contains a thieno-dioxin ring system and a morpholine ring.
作用機序
The mechanism of action of 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,6-dimethylmorpholine is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes or proteins that are involved in the growth and replication of cancer cells and viruses. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, as well as induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties. In addition, this compound has been found to have low toxicity and high selectivity towards cancer cells and viruses, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the advantages of using 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,6-dimethylmorpholine in lab experiments is its potent antitumor, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, viruses, and bacteria, making it a valuable tool for studying the mechanisms of cancer and viral infections. Another advantage of this compound is its low toxicity and high selectivity towards cancer cells and viruses, which minimizes the risk of adverse effects on healthy cells.
However, there are also some limitations to using this compound in lab experiments. One limitation is the complexity of its synthesis method, which requires several steps and reagents. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its efficacy and selectivity. In addition, the high cost of this compound may limit its availability and accessibility to researchers.
将来の方向性
There are several future directions for the study of 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,6-dimethylmorpholine. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound, which may provide insights into its efficacy and safety in vivo. Furthermore, this compound may be studied in combination with other drugs or therapies to enhance its anticancer and antiviral activities. Finally, this compound may be studied for its potential applications in other fields, such as materials science and catalysis.
科学的研究の応用
4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,6-dimethylmorpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor, antiviral, and antibacterial activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of HIV-1 and other viruses. This compound has been studied as a potential lead compound for the development of new drugs for the treatment of cancer and viral infections.
特性
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-8-5-14(6-9(2)18-8)13(15)12-11-10(7-19-12)16-3-4-17-11/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIXNPQAGZNIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C3C(=CS2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4302809.png)
![N-[4-(trifluoromethoxy)phenyl]-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4302814.png)
![N-[2-(hexyloxy)phenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B4302831.png)

![3-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B4302844.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4302851.png)
![11-(4-butoxyphenyl)-10-(2-fluorobenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4302855.png)
![methyl 6-acetyl-7-(3-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4302859.png)
![3-({[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302868.png)
![4-[2-(difluoromethoxy)-5-nitrophenyl]-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B4302870.png)

![ethyl cyano[1-(2-ethoxy-2-oxoethylidene)-6,10-dimethoxy-3,3-dimethyl-2-azaspiro[4.5]deca-6,9-dien-8-ylidene]acetate](/img/structure/B4302884.png)
![methyl {[5-(methylthio)-2-oxo-1,3-dithiol-4-yl]thio}acetate](/img/structure/B4302893.png)
